molecular formula C15H22N2O4 B1392915 1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1261365-93-8

1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B1392915
CAS No.: 1261365-93-8
M. Wt: 294.35 g/mol
InChI Key: JQCZZVJXSXSWHP-UHFFFAOYSA-N
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Description

1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a dimethoxymethyl-substituted pyridine derivative with a suitable oxazine precursor can yield the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2H-Benzo[b][1,4]Oxazin-3(4H)-One: Known for its anticancer activity.

    Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-One: Exhibits antibacterial and anticoagulant properties.

    1,2,3-Triazoles Based on 2H-Benzo[b][1,4]Oxazin-3-One: Used in various synthetic applications.

Uniqueness

1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific structural features and the presence of dimethoxymethyl and dimethylpropanone groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

1-[6-(dimethoxymethyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)14(18)17-8-9-21-12-11(17)7-6-10(16-12)13(19-4)20-5/h6-7,13H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCZZVJXSXSWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679110
Record name 1-[6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-93-8
Record name 1-Propanone, 1-[6-(dimethoxymethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
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1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
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1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
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1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
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1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
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1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one

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